molecular formula C20H23N5 B10812237 N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

Cat. No.: B10812237
M. Wt: 333.4 g/mol
InChI Key: HXNBYFYLVCCHIP-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine is a quinazoline derivative characterized by a 4-methylpiperazine substituent at position 2 and a benzyl group at position 4 of the quinazoline core. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, kinase inhibitory, and anticancer effects. The 4-methylpiperazine moiety enhances solubility and modulates receptor interactions, while the benzyl group contributes to lipophilicity and steric bulk, influencing bioavailability and target engagement .

Biological Activity

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline backbone, which is crucial for its biological activity. The molecular formula is C19_{19}H23_{23}N5_{5}, with a molecular weight of approximately 335.42 g/mol. The compound includes a benzyl group and a piperazine moiety, which are known to enhance pharmacological properties by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis agent. Additionally, other quinazoline derivatives have demonstrated activity against various bacterial strains, including multi-drug resistant strains of Acinetobacter baumannii .

Antiviral Activity

In addition to antibacterial and anticancer activities, quinazoline derivatives have shown antiviral effects. For example, compounds similar to this compound have been identified as effective inhibitors of viral replication in various studies . The mechanism often involves binding to viral polymerases or other critical proteins necessary for viral replication.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the piperazine ring enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

Structural Feature Impact on Activity
Piperazine moietyIncreases solubility and receptor binding affinity
Benzyl groupEnhances lipophilicity and cellular uptake
Quinazoline coreEssential for interaction with biological targets

Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperazine Moiety : This step may involve nucleophilic substitution reactions where the piperazine derivative is introduced.
  • Benzylation : The final step generally involves the alkylation of the nitrogen atom in the quinazoline ring with a benzyl halide.

These synthetic pathways allow for modifications that can enhance biological activity or specificity against particular targets.

Case Studies and Research Findings

Several studies have explored the efficacy of quinazoline derivatives against various pathogens:

  • Anti-Tuberculosis Studies : A study indicated that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents.
  • Anticancer Research : Investigations into quinazoline compounds showed promising results in inhibiting cancer cell lines through mechanisms involving EGFR inhibition .
  • Antiviral Efficacy : Compounds structurally similar to N-benzyl derivatives demonstrated significant antiviral activity against bovine viral diarrhea virus (BVDV), suggesting potential applications in treating viral infections .

Scientific Research Applications

Anticancer Activity

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine is part of a broader class of quinazoline derivatives, which have been extensively studied for their anticancer properties. Research indicates that modifications of quinazoline structures can lead to compounds with significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly in hepatocellular carcinoma models .

Antiviral Properties

The compound has also been investigated for its antiviral potential, especially against SARS-CoV-2. Quinazoline derivatives have been identified as non-covalent inhibitors of the main protease (Mpro) of SARS-CoV-2. In a study, structural optimizations led to the discovery of potent inhibitors based on the quinazoline scaffold, suggesting that this compound could be a candidate for further antiviral development .

Synthetic Methodologies

The synthesis of this compound and its analogs involves various organic chemistry techniques. Traditional methods include nucleophilic substitution and cyclocondensation reactions, while modern approaches may utilize microwave-assisted synthesis for efficiency and yield optimization . The ability to modify the quinazoline core allows for the exploration of structure–activity relationships (SAR), enhancing the pharmacological profiles of these compounds.

Structure–Activity Relationship Studies

SAR studies are critical for understanding how modifications to the quinazoline structure impact biological activity. For instance, altering substituents at specific positions on the quinazoline ring can significantly influence potency against cancer cells or viruses. Recent research emphasizes the importance of functional groups in determining the efficacy and selectivity of these compounds .

Case Studies and Findings

Several studies have documented the efficacy of quinazoline derivatives:

StudyFocusFindings
AntiviralIdentified potent inhibitors against SARS-CoV-2 Mpro with improved DMPK properties.
AnticonvulsantInvestigated GABA receptor interactions; some derivatives showed a tendency towards anticonvulsant activity despite overall low efficacy.
AnticancerDemonstrated significant antiproliferative effects in vitro against various cancer cell lines with specific derivatives showing IC50 values as low as 0.029 μM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine and its analogs?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols starting from anthranilic acid derivatives. Key steps include nucleophilic substitution at the quinazoline C-2 position with 4-methylpiperazine, followed by N-benzylation. For example, intermediate 27 in was prepared using sequential coupling reactions (Procedures A and B) under inert conditions, yielding a 23% final product after HPLC purification . Optimization often involves adjusting reaction time, temperature, and stoichiometry of reagents like BBr₃ for demethylation (e.g., compound 28 synthesis) .

Q. How is structural characterization of this compound validated in academic research?

  • Methodological Answer : Comprehensive characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ 7.90 ppm for aromatic protons in compound 27) .
  • Mass Spectrometry : MALDI-TOF or HRMS (e.g., HRMS for compound 30: m/z 590.3832 [M+H]⁺, confirming molecular formula) .
  • Chromatography : Reverse-phase HPLC to assess purity (>95% for most derivatives) .

Advanced Research Questions

Q. What strategies are employed to optimize synthetic yield and purity of quinazoline derivatives?

  • Methodological Answer : Key strategies include:

  • Purification : Reverse-phase column chromatography (e.g., ACN/H₂O gradient) and recrystallization to isolate high-purity solids .
  • Reaction Optimization : Use of coupling agents (e.g., Buchwald-Hartwig amination for C-N bond formation) and catalytic systems to enhance efficiency .
  • Demethylation : Controlled use of BBr₃ in DCM for regioselective deprotection, monitored via MALDI-TOF to avoid over-reaction .

Q. How does molecular docking guide the design of quinazoline-based enzyme inhibitors?

  • Methodological Answer : Docking studies (e.g., with HDAC8 or c-Src kinases) identify critical binding interactions:

  • Hydrogen Bonding : Quinazoline N-1 and C-4 amine groups with catalytic residues .
  • Hydrophobic Interactions : Benzyl and piperazine substituents occupying hydrophobic pockets (e.g., c-Src ATP-binding site) .
  • Validation : Correlation between docking scores (e.g., Glide SP scores) and in vitro IC₅₀ values ensures predictive accuracy .

Q. What in vitro models are used to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : AChE/BChE inhibition (e.g., IC₅₀ = 5.5 µM for related pyrimidine analogs) using Ellman’s method .
  • Receptor Binding : Radioligand displacement assays (e.g., H₄R binding with Ki < 10 nM for inverse agonists) .
  • Cytotoxicity : MTT assays on cancer cell lines to assess anti-proliferative effects .

Q. What structure-activity relationship (SAR) insights drive modifications of the quinazoline core?

  • Methodological Answer : SAR studies reveal:

  • C-2 Substitution : 4-Methylpiperazine enhances solubility and kinase selectivity vs. 1,4-diazepane analogs .
  • N-Benzyl Group : Hydrophobic substituents improve membrane permeability (e.g., logP optimization) .
  • C-4 Amine : Secondary amines (e.g., cyclohexylethyl) improve hCA I/II inhibition compared to primary amines .

Q. How do pharmacokinetic properties influence in vivo efficacy studies?

  • Methodological Answer : Key parameters include:

  • Oral Bioavailability : High %F (>60% for AZD0530) due to balanced logD (~2.5) and low P-gp efflux .
  • Half-Life : Extended t₁/₂ (e.g., 40 hr for AZD0530) supports once-daily dosing in xenograft models .
  • Metabolic Stability : Microsomal assays (e.g., rat/human liver microsomes) guide lead optimization to reduce CYP3A4-mediated clearance .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory Analogs

  • 6-Chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine
    This analog replaces the benzyl group with a thiophen-2-ylmethyl substituent. In carrageenin-induced paw edema models, it demonstrated significant anti-inflammatory activity, attributed to histamine and serotonin pathway modulation. However, the benzyl analog (18a) showed superior efficacy in reducing body weight loss in colitis models, suggesting that the benzyl group may enhance metabolic stability or tissue penetration .

Key Data:

Compound Ulcer Score (Colitis Model) Body Weight Loss Reduction
18a (Benzyl analog) 1–2 (moderate) Significant
Thiophen-2-ylmethyl analog Not reported Less pronounced

Kinase Inhibitors

  • AZD0530 (N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine)
    AZD0530 incorporates a 4-methylpiperazine-linked ethoxy group and a benzodioxol substituent. It acts as a dual c-Src/Abl kinase inhibitor with oral bioavailability, highlighting the role of extended substituents (e.g., ethoxy and tetrahydro-pyran groups) in enhancing kinase selectivity and pharmacokinetics. In contrast, the simpler benzyl substituent in the target compound may limit kinase affinity but improve anti-inflammatory activity .
  • Bosutinib A tyrosine kinase inhibitor featuring a 4-methylpiperazine-propoxy chain on a quinoline core. Unlike quinazolines, quinoline-based structures like Bosutinib exhibit distinct binding modes to kinase domains, underscoring the importance of core heterocycle selection in target specificity .

Structural Modifications of the Piperazine Ring

Substituent Linkage Variations

  • SH-340 (N-(3-Chloro-4-fluorophenyl)-7-((4-methylpiperazin-1-yl)methyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine) Here, the 4-methylpiperazine is connected via a methylene group to a dihydrodioxino-quinazoline core. This design enhances keratinocyte differentiation and skin barrier function, illustrating how linker chemistry (e.g., methylene vs. direct attachment) can redirect biological activity toward dermatological applications .

Role of N-Substituents

  • N-Cyclohexyl-6,7-dimethoxyquinazolin-4-amine
    Lacking the 4-methylpiperazine group, this compound exhibits reduced binding affinity for targets requiring piperazine interactions. The cyclohexyl group’s bulkiness may hinder membrane permeability, emphasizing the dual role of the 4-methylpiperazine in both solubility and target engagement .

Structure-Activity Relationship (SAR) Insights

  • Quinazoline Core : Essential for scaffold integrity; modifications here (e.g., chloro, methoxy) influence electronic properties and steric hindrance.
  • 4-Methylpiperazine : Enhances solubility and participates in hydrogen bonding or cation-π interactions with targets.
  • N-Substituents : Benzyl groups balance lipophilicity and steric effects, while heteroaromatic (e.g., thiophene) or extended (e.g., ethoxy) substituents tailor activity toward specific pathways.

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

InChI

InChI=1S/C20H23N5/c1-24-11-13-25(14-12-24)20-22-18-10-6-5-9-17(18)19(23-20)21-15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22,23)

InChI Key

HXNBYFYLVCCHIP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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